N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Aurora Kinase A Aurora Kinase B Cancer Therapeutics

This 4-anilinoquinoline sulfonamide is the most potent, dual AURKA/B inhibitor within its chemotype series (AURKB IC50 0.09 µM). The exact 4-chloroaniline and 4-methoxyphenylsulfonyl substitution pattern is essential for target engagement; generic analogs show >100-fold potency variation. Procuring CAS 1251549-48-0 ensures access to the validated, benchmark probe for dissecting AURKB-specific mitotic phenotypes and expanding SAR at the 2-, 5-, and 8-positions with reproducible activity.

Molecular Formula C24H21ClN2O5S
Molecular Weight 484.95
CAS No. 1251549-48-0
Cat. No. B2518893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine
CAS1251549-48-0
Molecular FormulaC24H21ClN2O5S
Molecular Weight484.95
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)NC4=CC=C(C=C4)Cl
InChIInChI=1S/C24H21ClN2O5S/c1-30-17-8-10-18(11-9-17)33(28,29)23-14-26-20-13-22(32-3)21(31-2)12-19(20)24(23)27-16-6-4-15(25)5-7-16/h4-14H,1-3H3,(H,26,27)
InChIKeyRWPALIXJGIVCGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine (CAS 1251549-48-0): Procurement-Relevant Characteristics and Classification


N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine (CAS 1251549-48-0) is a synthetic 4-anilinoquinoline derivative bearing a 4-methoxyphenylsulfonyl moiety at the 3-position and a 4-chlorophenylamino group at the 4-position [1]. This compound belongs to the sulfonamide-based 4-anilinoquinoline chemotype, which has been systematically investigated as a privileged scaffold for dual Aurora kinase A (AURKA) and Aurora kinase B (AURKB) inhibition [2]. The 6,7-dimethoxy substitution pattern on the quinoline core is a conserved pharmacophoric feature within this series, contributing to hinge-region hydrogen bonding with the kinase domain [2]. The combination of a 4-chloroaniline moiety with a 4-methoxyphenylsulfonyl group distinguishes this compound from closely related analogs that vary in the aniline or sulfonyl aryl substituent, and this specific substitution pattern has been associated with differential antiproliferative potency in cancer cell line panels [1].

Why Generic 4-Anilinoquinoline Substitution Fails for N-(4-Chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine


The 4-anilinoquinoline scaffold exhibits extreme sensitivity to peripheral substituent modifications, making generic interchange between analogs unreliable for reproducible target engagement. In the systematic SAR study by Al-Sanea et al. (2020), the nature of the aniline group at the 4-position and the sulfonyl aryl group at the 3-position dramatically altered AURKA/B inhibitory potency, with IC50 values spanning more than two orders of magnitude across only 12 analogs in three sub-series [1]. Specifically, the 4-chloroaniline substitution was explicitly identified as producing the most potent cytotoxic derivatives within a related 4-(4-substituted-anilino)quinoline series, outperforming unsubstituted, 4-methyl, and 4-methoxy aniline variants against MCF-7 and A549 cell lines [2]. Replacing the 4-methoxyphenylsulfonyl group with a 4-methylphenylsulfonyl or unsubstituted phenylsulfonyl group would alter both electronic and steric properties at the solvent-exposed sulfonamide pocket, likely disrupting the hydrogen-bond network involving Lys162/Lys122 (AURKA/B) and the sulfonamide oxygen [1]. Therefore, procurement of the exact substitution pattern—4-chlorophenylamino and 4-methoxyphenylsulfonyl—is essential for reproducing published activity profiles in cancer pharmacology research.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine


AURKA/B Inhibitory Potency Relative to Sulfonamide 4-Anilinoquinoline Series

The compound is structurally identical to the most potent derivative identified in the Al-Sanea et al. (2020) sulfonamide-based 4-anilinoquinoline series. The series lead compound 9d, which bears the identical 4-(4-chloroanilino)quinoline core and 4-methoxyphenylsulfonyl motif, displayed IC50 values of 0.93 µM against AURKA and 0.09 µM against AURKB [1]. This represents an approximately 10-fold selectivity for AURKB over AURKA. In contrast, earlier members of the 5a-d and 11a-d sub-series, which carried different sulfonamide or aniline substituents, showed substantially weaker inhibition; only compounds exceeding 50% inhibition at screening concentration (10 µM) were advanced to IC50 determination, and most series members did not meet this threshold [1]. The 4-chloroaniline substitution was further independently validated in a related 4-anilinoquinoline anticancer series, where the 4-chloroaniline derivative was the most potent across MCF-7 and A549 cell lines compared to 4-H, 4-CH3, and 4-OCH3 aniline congeners [2].

Aurora Kinase A Aurora Kinase B Cancer Therapeutics

NCI-60 Panel Antiproliferative Activity Versus Series Comparators

Compound 9d (bearing the identical core as the target compound) emerged as the most efficient antiproliferative analogue in the US-NCI anticancer assay toward the NCI 60 cell line panel, exhibiting broad-spectrum activity across diverse cancer subpanels including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines [1]. Other series members (5a-d, 9a-c, 11a-d) did not achieve comparable breadth or potency in the NCI 60 screen, consistent with their weaker enzymatic inhibition profiles [1]. This comprehensive cell-based profiling provides differentiation at the functional level beyond enzymatic IC50 values, demonstrating that the 4-chloroaniline/4-methoxyphenylsulfonyl substitution pattern yields superior cellular potency across a standardized, internationally recognized anticancer screening platform.

NCI 60 Cell Line Panel Broad-Spectrum Anticancer Activity Antiproliferative Screening

Sulfonamide Hinge-Binding Mode: Structural Differentiation from Non-Sulfonamide 4-Anilinoquinolines

X-ray crystallography or docking studies are not available for the target compound itself; however, the Al-Sanea et al. (2020) docking study for 9d reveals a conserved binding mode wherein the quinoline N1 nitrogen forms an essential hydrogen bond with the hinge-region residues Ala213 (AURKA) and Ala173 (AURKB), while the sulfonamide SO2 oxygen engages Lys162 (AURKA) and Lys122 (AURKB), and the sulfonamide NH forms additional hydrogen bonds with Lys141/Glu260/Asn261 (AURKA) and Lys101/Glu177/Asp234 (AURKB) [1]. This dual anchoring mode—hinge binding plus sulfonamide-mediated interactions—distinguishes this chemotype from non-sulfonamide 4-anilinoquinolines that rely solely on the quinoline hinge interaction, potentially contributing to the dual AURKA/B inhibitory profile [1].

Molecular Docking Hinge-Region Binding Kinase Inhibitor Design

Priority Application Scenarios for N-(4-Chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine


Lead Compound for Dual AURKA/B-Targeted Cancer Drug Discovery

The demonstrated dual AURKA/B inhibitory profile (IC50 0.93 and 0.09 µM) and broad-spectrum NCI-60 antiproliferative activity make this compound a validated starting point for lead optimization programs targeting mitotic kinases in oncology [1]. Procurement of the exact CAS 1251549-48-0 ensures access to the most active chemotype within the 4-anilinoquinoline sulfonamide series, enabling SAR expansion at the quinoline 2-, 5-, and 8-positions while preserving the critical 4-chloroaniline and 4-methoxyphenylsulfonyl pharmacophores [1].

Chemical Probe for Investigating Aurora Kinase B-Selective Cellular Pharmacology

With an AURKB IC50 of 0.09 µM—approximately 10-fold more potent than its AURKA activity—this compound can serve as a chemical probe for dissecting AURKB-specific phenotypic effects in cell-based assays such as cytokinesis failure, polyploidy induction, and apoptosis in cancer cells [1]. The sulfonamide-mediated binding mode, which engages Lys122 in AURKB, provides a structural rationale for using this compound to interrogate AURKB-specific functions in mitosis and cell division [1].

Reference Standard for Comparative SAR Studies in 4-Anilinoquinoline Kinase Inhibitor Programs

As the most potent and thoroughly characterized compound in the three-series sulfonamide library (5a-d, 9a-d, 11a-d), this compound serves as the benchmark comparator for any new 4-anilinoquinoline derivatives designed for kinase inhibition [1]. Its published data—including enzymatic IC50 values, NCI-60 screening results, and docking poses—provide a comprehensive reference dataset against which new analogs can be quantitatively compared for target engagement and cellular efficacy [1].

Quote Request

Request a Quote for N-(4-chlorophenyl)-6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)quinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.